molecular formula C14H13NO2 B181275 2-(Benzyloxy)benzamide CAS No. 29579-11-1

2-(Benzyloxy)benzamide

Cat. No. B181275
CAS RN: 29579-11-1
M. Wt: 227.26 g/mol
InChI Key: HHKNJUHXNDIVFN-UHFFFAOYSA-N
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Description

2-(Benzyloxy)benzamide is a chemical compound with the molecular formula C14H13NO2 . It’s used in pharmaceutical testing .


Synthesis Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives has been reported .


Molecular Structure Analysis

The molecular structure of 2-(Benzyloxy)benzamide consists of 14 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Chemical Reactions Analysis

Most of the reactions for 2-phenylbenzimidazoles have a high yield of more than 73%. The presence of water in the reaction medium helps increase the solubility of Na2S2O5, thus leading to an increment in the reaction rate and production yield than using only ethanol .


Physical And Chemical Properties Analysis

Most amides, including 2-(Benzyloxy)benzamide, are solids at room temperature. They generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .

Scientific Research Applications

  • TRPM8 Antagonists : A series of 2-(benzyloxy)benzamides have been identified as potent functional antagonists of TRPM8, a type of transient receptor potential channel involved in cold sensation. These compounds showed improved properties compared to the original lead compound, highlighting their potential in drug discovery (Brown et al., 2013).

  • Antiarrhythmic Activity : Benzamides with 2,2,2-trifluoroethoxy ring substituents, including those related to 2-(Benzyloxy)benzamide, demonstrated oral antiarrhythmic activity in mice. This suggests their potential use in treating cardiac arrhythmias (Banitt et al., 1977).

  • Anti-Tubercular Activity : Novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide have been synthesized and evaluated for their anti-tubercular properties against Mycobacterium tuberculosis, demonstrating promising activity (Nimbalkar et al., 2018).

  • Synthesis of 2-Benzoylamino-N-phenyl-benzamide Derivatives : A study described the synthesis of these derivatives under environmentally benign conditions. These compounds exhibited significant antibacterial and antifungal activities, suggesting their potential as therapeutic agents (Ighilahriz-Boubchir et al., 2017).

  • Antibacterial Activity Against Mycobacterium Species : 2,2'-dithiobis(benzamide) derivatives showed in vitro antibacterial activity against various strains of Mycobacterium tuberculosis, including resistant strains, highlighting their potential in treating tuberculosis (Okachi et al., 1985).

  • Potential in Cancer Treatment : N-(2-(2-Benzilidenehydrazinecarbonyl)phenyl)benzamides were synthesized and evaluated for their cytotoxic and antioxidant activities. They showed promising results in inhibiting the growth of human lung cancer cells, indicating their potential in cancer therapy (Putra et al., 2020).

  • Molecular Imaging and Therapeutic Agents : Benzamide derivatives, owing to their neurotropic characteristics, have been found useful in imaging melanoma and as carriers for cytostatic agents, as well as inhibitors for histone deacetylases (Oltmanns et al., 2009).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s harmful if swallowed and suspected of causing genetic defects . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .

Future Directions

The imidazole- and benzimidazole-based drug discovery and development is an attractive topic and draws more and more researchers to engage in this research area. An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

properties

IUPAC Name

2-phenylmethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKNJUHXNDIVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304458
Record name 2-(benzyloxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)benzamide

CAS RN

29579-11-1
Record name 29579-11-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165831
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(benzyloxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
F Masoomi Sefiddashti, H Haddadi… - Iranian Journal of …, 2020 - ijmc.kashanu.ac.ir
… The dataset used in this study consisted of a series of 2-benzyloxy benzamide … of 2-benzyloxy benzamide core is displayed in Figure 1. There were a total of 34 2-benzyloxy benzamide …
Number of citations: 4 ijmc.kashanu.ac.ir
A Brown, D Ellis, DA Favor, T Kirkup, W Klute… - Bioorganic & medicinal …, 2013 - Elsevier
A new series of 2-(benzyloxy)benzamides are presented that are potent functional antagonists of TRPM8 and possess improved LipE and LE compared to the original lead. They were …
Number of citations: 10 www.sciencedirect.com
ZH Tang, DY Liu, Y Tang… - Zeitschrift für anorganische …, 2008 - Wiley Online Library
Solid complexes of terbium, neodymium and yttrium nitrates with an amide type ligand, N‐benzyl‐2‐(benzyloxy)benzamide (L) have been prepared in ethyl acetate and characterized …
Number of citations: 6 onlinelibrary.wiley.com
CF Lin, JS Yang, CY Chang, SC Kuo, MR Lee… - Bioorganic & medicinal …, 2005 - Elsevier
A series of benzyloxybenzaldehyde derivatives were prepared and tested against the HL-60 cell line for anticancer activity. Preliminary structure–activity relationships were established. …
Number of citations: 82 www.sciencedirect.com
F Intranuovo, L Brunetti, P DelRe… - Journal of Medicinal …, 2022 - ACS Publications
Cannabinoid type 2 receptor (CB2R), belonging to the endocannabinoid system, is overexpressed in pathologies characterized by inflammation, and its activation counteracts …
Number of citations: 2 pubs.acs.org
MJ Adler, AD Hamilton - The Journal of Organic Chemistry, 2011 - ACS Publications
The design and synthesis of small molecule α-helix mimetics has been a productive field over the past decade. These compounds have performed well in a variety of biological systems …
Number of citations: 43 pubs.acs.org
Y Li, T Huang, B Lou, D Ye, X Qi, X Li, S Hu… - European Journal of …, 2019 - Elsevier
The sphingomyelin synthase 2 (SMS2) is a potential target for pharmacological intervention in atherosclerosis. However, so far, few selective SMS2 inhibitors and their pharmacological …
Number of citations: 19 www.sciencedirect.com
BD Dickson, WW Wong, WR Wilson, MP Hay - Molecules, 2019 - mdpi.com
Poly(ADP-ribose)polymerase (PARP) inhibitors (PARPi) have recently been approved for the treatment of breast and ovarian tumors with defects in homologous recombination repair (…
Number of citations: 14 www.mdpi.com
C Zagni, V Pistarà, LA Oliveira, RM Castilho… - European Journal of …, 2017 - Elsevier
Histone deacetylase inhibitors (HDACis) play an important role as valuable drugs targeted to cancer therapy: several HDACis are currently being tested in clinical trials. Two new …
Number of citations: 9 www.sciencedirect.com
AG Hernandez, GM Grooms, AT El-Alfy, J Stec - Synthesis, 2017 - thieme-connect.com
A wide range of chemicals such as amides, hydrazides, amines, alcohols, carbazate, and sulfonate were reacted with acyl isocyanates generated by the reaction of primary amides with …
Number of citations: 16 www.thieme-connect.com

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